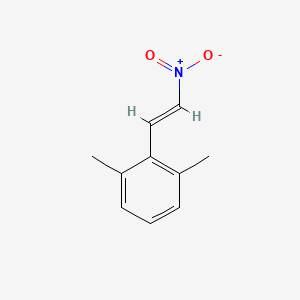

1,3-Dimethyl-2-(2-nitrovinyl)benzene

Description

Contextualization of Nitrovinyl Compounds as Key Synthetic Intermediates

Nitrovinyl compounds, also known as nitroalkenes, are a versatile class of organic molecules characterized by a nitro group attached to a carbon-carbon double bond. The powerful electron-withdrawing nature of the nitro group renders the double bond highly electrophilic, making these compounds excellent Michael acceptors. nih.govbldpharm.com This reactivity allows for the formation of new carbon-carbon bonds through conjugate addition reactions with a wide array of nucleophiles.

The synthetic utility of nitrovinyl compounds is further enhanced by the chemical versatility of the nitro group itself, which can be transformed into a variety of other functional groups. For instance, the nitro group can be reduced to an amine, a transformation that is foundational in the synthesis of many biologically active molecules, including pharmaceuticals and natural products. wikipedia.org It can also be converted to a carbonyl group via the Nef reaction, or participate in various cycloaddition reactions. nih.gov This rich chemistry has established nitrovinyl compounds as indispensable tools for organic chemists. The general synthesis of β-nitrostyrenes is often achieved through the Henry reaction, which involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, such as nitromethane (B149229). scirp.orgorganic-chemistry.org Subsequent dehydration of the resulting β-nitro alcohol yields the desired nitrovinylarene. organic-chemistry.org

Significance of Vicinal Dimethyl Substitution on Aromatic Systems in Chemical Reactivity

The presence of two methyl groups positioned ortho to the nitrovinyl substituent in 1,3-dimethyl-2-(2-nitrovinyl)benzene has profound implications for its reactivity. These vicinal dimethyl groups exert both electronic and steric effects that modulate the behavior of the molecule.

Electronically, methyl groups are weakly electron-donating through an inductive effect. This can influence the electron density of the aromatic ring and, to a lesser extent, the reactivity of the nitrovinyl moiety. However, the most significant impact of the vicinal dimethyl groups is steric hindrance. nih.govyoutube.com These bulky groups flank the nitrovinyl substituent, sterically shielding it and the adjacent positions on the aromatic ring. This steric congestion can influence the regioselectivity and stereoselectivity of reactions involving the nitrovinyl group. For instance, in reactions such as Michael additions or Diels-Alder cycloadditions, the approach of a reactant to the electrophilic double bond may be directed to the less hindered face of the molecule. nih.gov Furthermore, the steric clash between the ortho-methyl groups and the nitrovinyl group can force the latter out of the plane of the aromatic ring, affecting the conjugation between the two moieties and potentially altering the compound's spectroscopic properties and reactivity. This steric hindrance can also render the synthesis of this compound itself more challenging, potentially requiring specific catalysts or reaction conditions to overcome the reduced reactivity of the sterically hindered precursor, 2,6-dimethylbenzaldehyde (B72290), in the Henry reaction. bldpharm.comresearchgate.net

Overview of Current and Prospective Research Areas Pertaining to this compound

Given its unique structural and electronic properties, this compound is a promising substrate for a variety of research applications. While specific studies on this exact compound are not extensively documented in publicly available literature, its potential can be inferred from the known reactivity of related sterically hindered and electronically modified nitrovinylarenes.

One major area of interest is its use as a building block in the synthesis of complex, sterically congested molecules. The controlled introduction of substituents via Michael additions to the nitrovinyl group, followed by further transformations of the nitro group, could provide access to novel amines, amino alcohols, and other functionalized compounds with a unique three-dimensional architecture. nih.govwikipedia.org

Furthermore, the dienophilic nature of the nitrovinyl group suggests its potential use in Diels-Alder reactions to construct intricate polycyclic systems. The steric hindrance provided by the dimethyl groups could be exploited to control the stereochemical outcome of such cycloadditions. The resulting cycloadducts could serve as intermediates in the synthesis of natural products or other complex target molecules.

The exploration of the reduction of this compound is another promising research avenue. The resulting 2-(1,3-dimethylphenyl)ethanamine would be a sterically hindered primary amine, a structural motif that can be of interest in medicinal chemistry and materials science. The specific reaction conditions required to achieve this reduction in the presence of the sterically encumbered aromatic ring would be a subject of investigation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1,3-dimethyl-2-[(E)-2-nitroethenyl]benzene |

InChI |

InChI=1S/C10H11NO2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-7H,1-2H3/b7-6+ |

InChI Key |

BMWXALXCXAXAPU-VOTSOKGWSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)/C=C/[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Studies of Chemical Reactions Involving 1,3 Dimethyl 2 2 Nitrovinyl Benzene

Nucleophilic Addition Mechanisms

Nucleophilic addition to the activated alkene of nitrovinyl systems is a cornerstone of their chemistry. The electron-deficient nature of the β-carbon facilitates attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Michael Addition Reactions with Nitroalkenes: Kinetic and Thermodynamic Aspects

The Michael addition, or conjugate addition, is a characteristic reaction for nitroalkenes like 1,3-Dimethyl-2-(2-nitrovinyl)benzene. In this reaction, a soft nucleophile (the Michael donor) adds to the β-carbon of the nitro-activated double bond (the Michael acceptor). The resulting product is a nitronate intermediate, which is typically protonated upon workup to yield the final 1,4-adduct. mdpi.com The nitro group's function is twofold: it activates the alkene for the initial addition and stabilizes the resulting carbanionic intermediate. researchgate.net

The use of organocatalysts has become a powerful strategy for controlling the stereochemical outcome of Michael additions to nitroalkenes. For instance, chiral primary amines derived from diphenylprolinol silyl (B83357) ether or thiourea-based cinchona alkaloids have been shown to catalyze the addition of dicarbonyl compounds to nitrostyrenes with high yields and excellent enantioselectivities. mdpi.comresearchgate.net The catalyst operates by forming a transient iminium ion with the nucleophile or by activating the nitroalkene through hydrogen bonding, thereby creating a chiral environment that directs the approach of the reactants. researchgate.net

Research into the Michael addition of 1,3-dicarbonyl compounds to various nitrostyrenes, which are structurally analogous to this compound, demonstrates that both electronic and steric factors on the aromatic ring of the nitrostyrene (B7858105) influence the reaction's efficiency and stereoselectivity. mdpi.com

Table 1: Organocatalytic Asymmetric Michael Addition of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate to Substituted Nitrostyrenes

| Nitrostyrene Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er, major) | Reference |

|---|---|---|---|---|

| H | 75 | 80:20 | 91:9 | mdpi.com |

| 4-Cl | 78 | 82:18 | 92:8 | mdpi.com |

| 4-Me | 72 | 81:19 | 90:10 | mdpi.com |

| 2-Cl | 70 | 85:15 | 89:11 | mdpi.com |

Data sourced from studies on analogous nitrostyrene systems under optimized conditions with a Ts-DPEN organocatalyst. mdpi.com

Investigations into Other Nucleophilic Pathways

Beyond the well-studied Michael addition, the electrophilic nitrovinyl system is reactive towards other nucleophilic pathways. The nitronate anion formed after the initial conjugate addition is a versatile intermediate. It can act as a nucleophile itself, participating in intramolecular cascade reactions. researchgate.net For example, in reactions with specific substrates, the nitronate can displace a leaving group or add to another electrophilic center within the same molecule, leading to the rapid construction of complex cyclic and polycyclic structures. researchgate.net The nitro group, having served its purpose as an activating group, can also be eliminated or transformed into other functional groups, further expanding the synthetic utility of the initial nucleophilic addition products. researchgate.net

Pericyclic Reaction Mechanisms

Pericyclic reactions, which proceed through a cyclic transition state, are another major class of transformations for nitrovinyl systems. msu.edu The electron-deficient double bond of compounds like this compound makes it an excellent component, particularly as a dipolarophile, in cycloaddition reactions. msu.edumdpi.com

Detailed Analysis of 1,3-Dipolar Cycloaddition Processes Involving Nitrovinyl Systems

The 1,3-dipolar cycloaddition is a powerful reaction for synthesizing five-membered heterocyclic rings. mdpi.comwikipedia.org In this process, a 1,3-dipole (such as a nitrone, azide, or azomethine ylide) reacts with a dipolarophile—in this case, the C=C bond of the nitrovinyl system—to form a cycloadduct. mdpi.comchem-station.com Nitroalkenes are considered excellent dipolarophiles because the electron-withdrawing nitro group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating the reaction with many common 1,3-dipoles. mdpi.comrsc.org These reactions are often highly regioselective and stereoselective, allowing for the creation of multiple stereocenters in a single, atom-economical step. chem-station.commdpi.com Theoretical studies using Density Functional Theory (DFT) have shown that these cycloadditions typically proceed via a one-step, concerted (though often asynchronous) mechanism. rsc.orgnih.gov

Regioselectivity and Stereoselectivity in Cycloadditions with Diverse Dipolarophiles

The outcome of a 1,3-dipolar cycloaddition is defined by its regioselectivity (the orientation of the dipole relative to the dipolarophile) and its stereoselectivity (the 3D arrangement of the resulting cycloadduct). In reactions involving nitroalkenes, regioselectivity is often exclusive, driven by strong electronic and steric preferences. mdpi.comnih.gov For example, in the reaction of an azomethine ylide with a substituted acrylonitrile, the reaction is completely regiospecific. nih.gov

Stereoselectivity, however, can be highly dependent on the specific structures of the reactants and the reaction conditions. rsc.org The substitution pattern on the dipolarophile can influence the diastereoselectivity, leading to varying ratios of exo and endo products. nih.gov Computational studies have been instrumental in understanding these selectivities by modeling the transition state energies for different possible pathways. mdpi.comnih.gov The pathway with the lower activation energy is favored, and the resulting product distribution reflects this kinetic preference. rsc.org

Table 2: Diastereoselectivity in 1,3-Dipolar Cycloaddition of Azomethine Ylide with Substituted Acrylonitriles

| Aryl Substituent on Acrylonitrile | Combined Yield (%) | Diastereomeric Ratio (exo:endo) | Reference |

|---|---|---|---|

| Phenyl | 85 | 60:40 | nih.gov |

| 4-Chlorophenyl | 90 | 70:30 | nih.gov |

| 4-Methoxyphenyl | 82 | 55:45 | nih.gov |

| 4-Nitrophenyl | 92 | 80:20 | nih.gov |

Data illustrates how electronic effects of substituents on a dipolarophile, analogous to the nitrovinyl system, can influence diastereoselectivity. nih.gov

Role of Frontier Molecular Orbitals in Cycloaddition Mechanistic Interpretation

Frontier Molecular Orbital (FMO) theory is a powerful tool for explaining the reactivity and selectivity of pericyclic reactions. nih.govyoutube.com A cycloaddition is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the LUMO of the other. youtube.comyale.edu The reaction is "allowed" and proceeds readily if the orbitals can overlap constructively (in-phase). yale.edu

1,3-dipolar cycloadditions are classified into three types based on the relative energy levels of the FMOs of the dipole and dipolarophile. nih.gov

Type I: The reaction is controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction. This is typical for reactions between electron-rich dipoles and electron-poor dipolarophiles.

Type II: Both HOMO-LUMO pairs have similar energy gaps, and both interactions contribute.

Type III: The reaction is controlled by the LUMO(dipole)-HOMO(dipolarophile) interaction, occurring with electron-poor dipoles and electron-rich dipolarophiles.

Due to the strongly electron-withdrawing nitro group, this compound has a low-energy LUMO. Therefore, its cycloaddition reactions are predominantly Type I. rsc.org The regioselectivity can be predicted by examining the coefficients (size) of the atomic orbitals at the reacting centers in the FMOs. The new bonds form between the atoms with the largest orbital coefficients in the interacting HOMO and LUMO, leading to the most stable transition state. nih.gov DFT calculations and analysis of local reactivity descriptors derived from FMO theory provide a quantitative framework that aligns with and explains experimentally observed regiochemical and stereochemical outcomes. nih.govnih.gov

Photocycloaddition Mechanisms and Light-Mediated Transformations of Nitroalkenes

The conjugated system of (2-nitrovinyl)benzenes, also known as β-nitrostyrenes, allows for photoexcitation, leading to various chemical transformations. Among the most studied are [2+2] photocycloaddition reactions with alkenes. These reactions are typically initiated by the absorption of light, promoting the nitroalkene to an excited state.

Research on various 1-aryl-2-nitroethenes has shown that these compounds can undergo [2+2] photocycloaddition with olefins upon irradiation with visible light (e.g., λ = 419 nm or 424 nm) in solvents like dichloromethane (B109758) (CH₂Cl₂), often in the absence of a catalyst. Mechanistic investigations, including triplet sensitization experiments, strongly suggest that these reactions proceed through a triplet excited state of the nitroalkene. This excited state then reacts with the ground state of the olefin to form a 1,4-diradical intermediate. The subsequent cyclization of this diradical intermediate yields the cyclobutane (B1203170) ring.

The general mechanism can be outlined as follows:

Photoexcitation: The nitroalkene absorbs a photon, leading to its excitation from the ground state (S₀) to a singlet excited state (S₁).

Intersystem Crossing: The singlet excited state undergoes intersystem crossing to a more stable triplet excited state (T₁).

Diradical Formation: The triplet nitroalkene interacts with an alkene to form a 1,4-diradical intermediate. The regioselectivity of this step is influenced by the stability of the resulting radicals.

Ring Closure: The 1,4-diradical undergoes spin inversion and subsequent ring closure to form the cyclobutane product.

For this compound, the presence of two ortho-methyl groups is expected to exert significant steric influence on the photocycloaddition process. This steric hindrance could affect the approach of the alkene to the excited nitroalkene, potentially influencing the stereoselectivity of the reaction and the relative stability of the possible diastereomeric diradical intermediates. While specific studies on this compound are not prevalent, research on other ortho-substituted nitrostyrenes indicates that steric factors can play a crucial role in directing the outcome of such cycloadditions. For instance, steric hindrance can influence the facial selectivity of the alkene approach and the conformational preferences of the diradical intermediate, thereby dictating the stereochemistry of the final cyclobutane product.

Beyond photocycloaddition, light can mediate other transformations of nitroalkenes. For example, photoisomerization between the (E) and (Z) isomers of β-nitrostyrenes can be induced by UV light. However, studies on ortho-hydroxy-β-nitrostyrene have shown that such photoisomerization can be inefficient, suggesting that ortho-substituents can significantly impact the dynamics of the excited states and their decay pathways. nih.gov

Mechanisms of Reduction and Other Transformative Derivatizations of the Nitrovinyl Group

The nitrovinyl group is susceptible to a variety of reduction and derivatization reactions, owing to the electron-withdrawing nature of the nitro group which activates the carbon-carbon double bond for nucleophilic attack and the nitro group itself for reduction.

Reduction of the Nitrovinyl Group:

The reduction of the nitrovinyl group in compounds like this compound can lead to several products, most notably the corresponding phenethylamine (B48288) derivative, 2-(1,3-dimethylphenyl)ethanamine, which involves the reduction of both the alkene and the nitro group.

One common method for this transformation is catalytic hydrogenation . This typically involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The mechanism is believed to proceed in a stepwise manner on the catalyst surface. Initially, the carbon-carbon double bond is hydrogenated to form the corresponding saturated nitroalkane, 1,3-dimethyl-2-(2-nitroethyl)benzene. Subsequently, the nitro group is reduced to an amino group, passing through nitroso and hydroxylamine (B1172632) intermediates. The steric hindrance from the ortho-methyl groups in this compound might affect the rate of hydrogenation by influencing the adsorption of the molecule onto the catalyst surface.

Another widely used class of reagents for the reduction of nitroalkenes are metal hydrides . Complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective reducing agents. The mechanism of reduction of the conjugated double bond is initiated by the nucleophilic addition of a hydride ion (H⁻) to the β-carbon of the nitrovinyl group (the carbon further from the benzene (B151609) ring), which is electron-deficient due to the electron-withdrawing nitro group. This generates a nitronate anion intermediate. Subsequent protonation and further reduction of the nitro group lead to the final amine product.

The combination of sodium borohydride with copper(II) chloride (NaBH₄/CuCl₂) has been shown to be an efficient system for the one-pot reduction of β-nitrostyrenes to phenethylamines. It is proposed that this system generates copper(I) hydride species or copper(0) nanoparticles in situ, which are the active reducing agents.

The following table summarizes the outcomes of different reduction methods on β-nitrostyrenes, which are analogous to this compound.

| Reagent/Catalyst | Product | Plausible Intermediates |

| H₂/Pd, Pt, or Ni | Phenethylamine | Saturated nitroalkane, nitrosoalkane, hydroxylamine |

| LiAlH₄ | Phenethylamine | Nitronate anion |

| NaBH₄/CuCl₂ | Phenethylamine | In situ generated copper hydride species |

Other Transformative Derivatizations:

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. It can readily undergo conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions.

For instance, the reaction with amines initially forms a Michael adduct. In some cases, particularly with primary amines and in protic solvents, this can be followed by a retro-aza-Henry type reaction , leading to the elimination of the nitro group and the formation of an imine. organic-chemistry.orgnih.gov The mechanism involves the initial conjugate addition of the amine to the nitroalkene, followed by proton transfers and subsequent cleavage of the carbon-carbon bond to release a nitroalkane anion and form the imine. The ortho-methyl groups in this compound would likely influence the rate and equilibrium of this process due to steric effects around the reaction center.

Spectroscopic and Crystallographic Elucidation of 1,3 Dimethyl 2 2 Nitrovinyl Benzene and Its Derivatives

Advanced Spectroscopic Characterization

Advanced spectroscopic methods provide a detailed view of the molecular architecture of 1,3-dimethyl-2-(2-nitrovinyl)benzene and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for unambiguous structural elucidation.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum is crucial for determining the number of different proton environments, their connectivity through spin-spin coupling, and the stereochemistry of the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons, and the methyl protons.

The vinylic protons of β-nitrostyrenes typically appear as two doublets in the downfield region of the spectrum. The large coupling constant (J) between these protons (typically 13-14 Hz) is characteristic of a trans (E) configuration, which is generally the more stable isomer formed in synthesis. nih.govrsc.org For instance, in (2-nitrovinyl)benzene, the vinylic protons appear as doublets at 7.59 ppm and 8.01 ppm with a coupling constant of 13.7 Hz. researchgate.net

The aromatic protons of this compound would likely appear as a complex multiplet, due to the substitution pattern on the benzene (B151609) ring. The two methyl groups would each give a singlet signal in the upfield region, typically around 2.4 ppm, as seen in related compounds like (E)-1-methyl-4-(2-nitrovinyl)benzene. rsc.org

Table 1: Representative ¹H NMR Data for Substituted (E)-2-Nitrovinylbenzenes

| Compound | Solvent | Chemical Shift (δ) in ppm and Coupling Constant (J) in Hz |

|---|---|---|

| (2-nitrovinyl)benzene researchgate.net | CDCl₃ | 8.01 (1H, d, J = 13.7), 7.59 (1H, d, J = 13.7), 7.43-7.56 (5H, m) |

| 1-methyl-4-(2-nitrovinyl)benzene nih.gov | CDCl₃ | 7.99 (1H, d, J = 13.6), 7.57 (1H, d, J = 13.6), 7.45 (2H, d, J = 8), 7.26 (2H, d, J = 8), 2.41 (3H, s) |

| 1-chloro-2-(2-nitrovinyl)benzene rsc.org | CDCl₃ | 8.39 (1H, d, J = 13.7), 7.62-7.56 (2H, m), 7.49 (1H, d, J = 8.0), 7.42 (1H, t, J = 7.6), 7.34 (1H, t, J = 7.5) |

Note: The data in this table is for illustrative purposes based on structurally similar compounds.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, distinct signals would be expected for the methyl carbons, the aromatic carbons, and the vinylic carbons.

Based on data from related structures, the methyl carbons would appear at the most upfield region of the spectrum (around 20-25 ppm). docbrown.info The aromatic carbons would resonate in the range of 120-140 ppm, with the carbons attached to the substituents showing different chemical shifts due to electronic effects. docbrown.info The two vinylic carbons are expected to have distinct signals, influenced by the attached nitro and aryl groups. For comparison, in (E)-1-bromo-3-(2-nitrovinyl)benzene, the vinylic carbons appear in the region of 130-140 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ) in ppm |

|---|---|

| Methyl Carbons (CH₃) | 20 - 25 |

| Aromatic Carbons (C-H) | 125 - 135 |

| Aromatic Carbons (C-Substituted) | 130 - 145 |

Note: These are estimated ranges based on the analysis of similar compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the most characteristic IR absorption bands would be due to the nitro group (NO₂), the carbon-carbon double bond (C=C) of the vinyl group, and the aromatic ring. The nitro group typically shows two strong absorption bands: one for the asymmetric stretching vibration around 1500-1550 cm⁻¹ and another for the symmetric stretching vibration around 1340-1380 cm⁻¹. nih.gov The C=C stretching vibration of the conjugated vinyl group is expected to appear in the region of 1620-1640 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C-H out-of-plane bending vibrations, which can give information about the substitution pattern, appear between 690-900 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for Substituted Nitrostyrenes

| Compound | Characteristic Absorption Bands (cm⁻¹) |

|---|---|

| (2-nitrovinyl)benzene researchgate.net | 1635 (C=C), 1523 (NO₂ asym), 1348 (NO₂ sym), 973 (C-H bend) |

| 1-methyl-4-(2-nitrovinyl)benzene nih.gov | 1628 (C=C), 1514 (NO₂ asym), 1345 (NO₂ sym), 967 (C-H bend) |

| 1-methoxy-4-(2-nitrovinyl)benzene nih.gov | 1624 (C=C), 1509 (NO₂ asym), 1324 (NO₂ sym), 973 (C-H bend) |

Note: The data in this table is for illustrative purposes based on structurally similar compounds.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce the structure. The molecular weight of 1,3-dimethyl-2-nitrobenzene (B148808) is 151.16 g/mol . nist.govnist.govsigmaaldrich.comnih.gov

For this compound, the molecular formula is C₁₀H₁₁NO₂, corresponding to a molecular weight of approximately 177.19 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 177. The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) or a nitro-oxygen atom (O, 16 Da), which are common fragmentation pathways for nitroaromatic compounds. nist.gov

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for separating and identifying individual components in a mixture. In the context of synthesizing this compound, GC-MS would be invaluable for monitoring the reaction progress, identifying byproducts, and confirming the purity of the final product. Studies on related nitrostyrene (B7858105) derivatives have successfully used GC-MS to identify the compounds, where the gas chromatogram indicates the retention time and the mass spectrometer provides a fragmentation pattern for confirmation. nih.govresearchgate.net For example, the GC-MS analysis of (2-nitrovinyl)benzene shows a molecular ion peak at m/z 149.1, confirming its identity. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique allows for the precise determination of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and geometry. Furthermore, it reveals the intricate network of intermolecular interactions that govern how molecules are arranged in the crystal, known as the crystal packing.

Determination of Molecular Conformation and Geometry

The molecular geometry of β-nitrostyrene derivatives is a subject of considerable interest due to the interplay between the steric and electronic effects of the substituents. In the absence of specific data for this compound, the crystal structure of 4-dimethylamino-β-nitrostyrene serves as an informative analogue.

In the solid state, β-nitrostyrene derivatives predominantly adopt an E (trans) configuration about the C=C double bond, where the phenyl ring and the nitro group are on opposite sides of the double bond. This configuration is generally more stable due to reduced steric hindrance. The molecule of 4-dimethylamino-β-nitrostyrene is nearly planar, which indicates a significant degree of conjugation extending from the electron-donating dimethylamino group, through the phenyl ring and the vinyl bridge, to the electron-withdrawing nitro group. researchgate.net This planarity facilitates π-electron delocalization across the molecule.

For this compound, a similar planarity of the nitrovinyl group with the benzene ring would be expected to maximize conjugation. However, the presence of a methyl group at the ortho-position (C2) to the nitrovinyl substituent could introduce some steric strain, potentially leading to a slight twist of the nitrovinyl group out of the plane of the benzene ring. The degree of this torsion would be a balance between the stabilizing effect of conjugation and the destabilizing steric repulsion between the vinyl hydrogen and the ortho-methyl group.

The bond lengths within the molecule provide further insight into its electronic structure. In conjugated systems like β-nitrostyrenes, a characteristic pattern of bond length alternation is observed. The C-C bond connecting the phenyl ring to the vinyl group is expected to be shorter than a typical C-C single bond, and the C=C double bond might be slightly elongated. Similarly, the C-N bond of the nitro group will have some double bond character, and the N-O bonds will be intermediate between a single and a double bond.

Table 1: Selected Bond Lengths for a Representative β-Nitrostyrene Derivative (4-dimethylamino-β-nitrostyrene)

| Bond | Length (Å) |

| C(phenyl)-C(vinyl) | 1.448(2) |

| C=C | 1.339(2) |

| C(vinyl)-N | 1.401(2) |

| N-O(1) | 1.238(2) |

| N-O(2) | 1.243(2) |

| C(phenyl)-N(amino) | 1.360(2) |

Data is illustrative and based on a related structure. Actual values for this compound may vary.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is dictated by a variety of non-covalent intermolecular interactions. These interactions, although individually weak, collectively determine the crystal's stability, density, and other macroscopic properties. For nitro-substituted aromatic compounds, several types of interactions are prominent.

In the crystal structure of 4-dimethylamino-β-nitrostyrene, molecules are organized into dimers with an antiparallel arrangement of their dipole moments. researchgate.net This head-to-tail arrangement is a common motif for polar molecules, as it minimizes electrostatic repulsion.

A significant intermolecular interaction observed in the packing of many nitrostyrene derivatives is the C-H···O hydrogen bond. In these interactions, a hydrogen atom attached to a carbon atom (often from the phenyl ring or the vinyl group) forms a weak hydrogen bond with an oxygen atom of the nitro group of a neighboring molecule. These interactions can link the molecules into chains, sheets, or more complex three-dimensional networks.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can play a crucial role in the crystal packing. These interactions arise from the attractive forces between the electron-rich π-systems of the benzene rings. The presence of substituents on the ring can influence the geometry of this stacking, leading to either a parallel-displaced or a T-shaped arrangement. For this compound, the methyl groups would likely influence the offset of the stacked rings.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of Dimethyl-β-nitrostyrene Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |

| C-H···O Hydrogen Bond | C-H (Aromatic/Vinyl) | O (Nitro) | 2.2 - 2.8 | Links molecules into extended networks. |

| π-π Stacking | Benzene Ring Centroid | Benzene Ring Centroid | 3.3 - 3.8 | Contributes to the stabilization of the crystal lattice. |

| C-H···π Interaction | C-H | π-system of Benzene Ring | 2.5 - 2.9 | A weaker interaction where a C-H bond points towards the face of an aromatic ring. |

It is important to note that the specific intermolecular interactions and the resulting crystal packing motif for this compound would be dependent on the precise interplay of the steric and electronic effects of the two methyl groups.

Computational Chemistry and Theoretical Insights into 1,3 Dimethyl 2 2 Nitrovinyl Benzene

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties of molecules. These methods provide insights into the distribution of electrons, molecular orbital energies, and other key parameters that govern a molecule's behavior. For a compound like 1,3-Dimethyl-2-(2-nitrovinyl)benzene, these investigations are crucial for predicting its reactivity and stability.

High-Level Ab Initio Calculations for Energetic Refinements

High-level ab initio methods are quantum chemistry methods that are based on first principles, without the use of experimental data in their formulation. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide very accurate energetic information, but at a higher computational cost compared to DFT. They are often used to refine the energies obtained from DFT calculations or to benchmark their accuracy.

For a molecule like this compound, high-level ab initio calculations could be used to obtain a more precise value for the enthalpy of formation or to study reaction energies with greater confidence. While specific high-level ab initio data for this compound is not available, the NIST Chemistry WebBook provides thermochemical data for the related compound 1,3-dimethyl-2-nitrobenzene (B148808), which includes its enthalpy of formation. nist.govnist.gov

Computational Mechanistic Studies of Reactivity

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies, which provides a deeper understanding of the reaction kinetics and pathways.

Transition State Characterization and Reaction Energy Profiles

The characterization of transition states is a key aspect of studying reaction mechanisms. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. DFT calculations are commonly used to locate and characterize transition states. The imaginary frequency of the vibrational mode corresponding to the reaction coordinate confirms the identity of a transition state.

For a molecule containing a nitrovinyl group, such as this compound, a potential reaction to study would be a [3+2] cycloaddition. DFT calculations have been used to investigate the mechanism of [3+2] cycloaddition reactions between nitroethene and benzonitrile (B105546) N-oxides, revealing a one-step mechanism through an asynchronous transition state. nih.gov A similar approach could be applied to reactions involving this compound to construct a reaction energy profile, which would show the energy changes as the reactants are converted to products via the transition state.

Conformational Landscape and Rotational Barrier Analysis

The three-dimensional structure of a molecule is not static, and different conformations can exist due to rotation around single bonds. Conformational analysis aims to identify the stable conformers and to determine the energy barriers for interconversion between them.

For this compound, there are several rotatable bonds, including the bond between the benzene (B151609) ring and the vinyl group, and the bond between the vinyl group and the nitro group. The rotation around these bonds will be hindered by steric interactions and electronic effects. For example, steric hindrance between one of the methyl groups and the nitrovinyl group could significantly influence the preferred conformation.

Computational methods can be used to perform a relaxed scan of the potential energy surface by systematically changing the dihedral angle of a specific bond and calculating the energy at each step. This allows for the determination of the rotational energy barrier. For instance, in N-benzhydrylformamides, DFT calculations were used to determine the rotational barriers of the formyl group. mdpi.com A similar study on this compound would provide valuable information about its flexibility and the relative populations of its different conformers at a given temperature.

Prediction of Spectroscopic Parameters from First Principles Calculations

Theoretical calculations for molecules of this nature are commonly performed using DFT methods, such as B3LYP, in conjunction with various basis sets (e.g., 6-311++G(d,p)). nih.govchemrxiv.org These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. Once the optimized structure is obtained, further calculations can be performed to predict spectroscopic parameters.

Vibrational Spectroscopy (FT-IR and FT-Raman)

First-principles calculations can predict the vibrational frequencies and intensities of a molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-specific approximations. The assignment of calculated vibrational modes to specific molecular motions is typically achieved through Potential Energy Distribution (PED) analysis.

For this compound, the predicted vibrational spectrum would be characterized by several key regions:

C-H Vibrations: Stretching vibrations of the aromatic and vinyl C-H bonds are expected in the 3100-3000 cm⁻¹ region. The methyl C-H stretching vibrations would appear at slightly lower frequencies.

Nitro Group Vibrations: The asymmetric and symmetric stretching vibrations of the NO₂ group are highly characteristic and are anticipated to appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, similar to what is observed for nitrobenzene (B124822). mdpi.com

C=C and C-C Stretching: The stretching vibrations of the vinyl C=C bond and the aromatic C-C bonds would be found in the 1650-1400 cm⁻¹ range.

Other Vibrations: In-plane and out-of-plane bending vibrations, as well as torsional modes involving the nitrovinyl and methyl groups, would populate the lower frequency region of the spectrum.

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3080 | Aromatic C-H Stretch |

| ~3050 | Vinyl C-H Stretch |

| ~2960 | Methyl C-H Asymmetric Stretch |

| ~2870 | Methyl C-H Symmetric Stretch |

| ~1640 | Vinyl C=C Stretch |

| ~1590, 1480, 1450 | Aromatic C-C Stretch |

| ~1530 | NO₂ Asymmetric Stretch |

| ~1350 | NO₂ Symmetric Stretch |

| ~1250 | C-N Stretch |

Note: This table is illustrative and based on typical frequency ranges for the given functional groups. Actual values would require specific DFT calculations for the molecule.

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. nih.gov These calculations provide information about the electronic transitions between molecular orbitals, including the transition energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption).

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated system of the benzene ring and the nitrovinyl group. The presence of the nitro group, a strong electron-withdrawing group, and the methyl groups, which are weak electron-donating groups, will influence the energies of the frontier molecular orbitals (HOMO and LUMO) and thus the wavelengths of maximum absorption (λ_max). The analysis of the frontier molecular orbitals can reveal the nature of the electronic transitions, for instance, whether they involve charge transfer from the dimethylbenzene moiety to the nitrovinyl group.

Table 2: Predicted Electronic Transitions for this compound (Illustrative)

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| ~320 | > 0.1 | HOMO → LUMO (π → π*) |

| ~280 | > 0.1 | HOMO-1 → LUMO (π → π*) |

Note: This table is illustrative. The actual absorption maxima and intensities would depend on the specific results of TD-DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of first-principles calculations. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used for this purpose. nih.gov Calculated chemical shifts are typically referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the vinyl protons, and the methyl protons. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl and nitrovinyl substituents. The vinyl protons would likely appear as a set of doublets due to spin-spin coupling. The ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom in the molecule, with the chemical shifts being highly dependent on the local electronic environment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.2 - 7.5 | 125 - 135 |

| Vinyl CH | 7.6 - 8.0 | 130 - 140 |

| Methyl CH₃ | ~2.3 | ~20 |

| Aromatic C (quaternary) | - | 135 - 145 |

Note: This table provides illustrative chemical shift ranges. Precise values are obtained from specific GIAO calculations.

Synthetic Utility and Transformative Applications in Organic Synthesis

1,3-Dimethyl-2-(2-nitrovinyl)benzene as a Versatile Synthetic Building Block

The reactivity of this compound is dominated by the electrophilic character of the nitrovinyl group. This functional group acts as a potent Michael acceptor and a dienophile, and the nitro group itself can be chemically modified to introduce nitrogen into a newly formed ring system. The presence of the two methyl groups on the benzene (B151609) ring introduces significant steric hindrance around the nitrovinyl substituent, which can influence the regioselectivity and stereoselectivity of its reactions.

Precursor for Nitrogen-Containing Heterocycles

While specific examples of the conversion of this compound to nitrogen-containing heterocycles are not extensively documented in peer-reviewed literature, the reactivity of the analogous and more broadly studied 2-nitrovinylarenes provides a strong indication of its synthetic potential. The nitrovinyl group is a well-established precursor to a variety of nitrogenous heterocyclic systems through reactions such as reduction followed by cyclization, or through cycloaddition pathways.

For instance, substituted (E)-(2-nitrovinyl)benzenes are known to undergo reductive cyclization in the presence of various reducing agents to form indoles and other related heterocyclic structures. The nitro group can be reduced to an amino group, which can then participate in an intramolecular cyclization with a suitable functional group on the aromatic ring or an external reagent.

Furthermore, the nitrovinylarene scaffold is a key component in the synthesis of various five- and six-membered heterocycles. For example, reactions with enamines or enolates can lead to the formation of pyrroles and pyridines, respectively, through a sequence of Michael addition and subsequent intramolecular condensation and elimination steps. The steric hindrance imposed by the 1,3-dimethyl substitution pattern in this compound would be expected to play a crucial role in directing the stereochemical outcome of such transformations.

Intermediate for Complex Polycyclic Architectures

A significant application of this compound lies in its use as a dienophile in Diels-Alder reactions to construct intricate polycyclic frameworks. The electron-withdrawing nitro group activates the vinyl moiety for [4+2] cycloaddition with a wide range of dienes.

A notable example involves the intramolecular Diels-Alder reaction of a precursor derived from this compound. In a multi-step synthesis, the aromatic ring of a tethered diene can react with the nitrovinyl group, leading to the formation of a complex, bridged polycyclic system in a highly stereoselective manner. The reaction detailed in the doctoral thesis of A. G. M. Barrett demonstrates the utility of this compound in the synthesis of a complex bridged tricyclic compound. The key Diels-Alder cyclization proceeds under thermal conditions, showcasing a cascade process that rapidly builds molecular complexity.

| Reactant | Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| A triene precursor incorporating the this compound moiety | Intramolecular Diels-Alder Cycloaddition | Toluene, reflux | Bridged tricyclic nitro compound | Not explicitly stated | A. G. M. Barrett, Ph.D. Thesis, University of London, 1975 |

This transformation highlights the power of using the inherent reactivity of the nitrovinylarene system to construct challenging polycyclic architectures, where the dimethyl substitution likely plays a role in pre-organizing the molecule for the desired cyclization pathway.

Role in Cascade and Multicomponent Reaction Development

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which a single synthetic operation generates a complex product through a series of intramolecular transformations without the isolation of intermediates. This compound, and nitrovinylarenes in general, are excellent substrates for the development of novel cascade sequences.

The aforementioned intramolecular Diels-Alder reaction is a prime example of a cascade process. The initial cycloaddition is followed by a series of bond formations that rapidly assemble a complex molecular structure from a relatively simple linear precursor.

Moreover, the Michael acceptor ability of the nitrovinyl group is a common entry point for cascade reactions. The initial Michael addition of a nucleophile generates an enolate or a related reactive intermediate, which can then participate in a subsequent intramolecular reaction. For instance, the reaction of a 2-nitrovinylarene with a dinucleophile can trigger a cascade sequence of Michael addition followed by an intramolecular cyclization, leading to the formation of heterocyclic rings.

While specific multicomponent reactions (MCRs) involving this compound are not widely reported, the general reactivity of nitroalkenes makes them valuable partners in such transformations. MCRs, where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are highly sought after for their atom economy and operational simplicity. It is conceivable that this compound could participate in MCRs, for example, in a three-component reaction with an amine and a carbon nucleophile to generate highly substituted nitrogen-containing acyclic or cyclic products. The steric environment around the reactive site would be a critical factor in determining the feasibility and outcome of such reactions.

| Reaction Type | Reactants | Key Intermediates | Product Class |

|---|---|---|---|

| Michael Addition-Cyclization | Nitrovinylarene, Dinucleophile (e.g., amino-thiol) | Thioenolate, enamine | Substituted heterocycles (e.g., tetrahydrothiophenes) |

| Reductive Cyclization | Nitrovinylarene | Amino group | Indoles, Quinolines |

Concluding Remarks and Future Research Perspectives

Summary of Key Academic Contributions and Findings on 1,3-Dimethyl-2-(2-nitrovinyl)benzene

The scientific literature provides a foundational understanding of the synthesis and potential reactivity of this compound, primarily through the lens of related nitrovinylarene compounds. Direct and extensive academic studies focusing exclusively on this specific molecule are not widely documented in available research. However, by examining the well-established chemistry of its structural analogs, a clear picture of its chemical profile and potential contributions can be delineated.

The primary method for the synthesis of β-nitrostyrenes, including this compound, is the Henry (nitro-aldol) reaction. scirp.orgscirp.org This reaction involves the condensation of an aromatic aldehyde with a nitroalkane, catalyzed by a base. scirp.org In the case of this compound, the synthesis would proceed via the reaction of 2,6-dimethylbenzaldehyde (B72290) with nitromethane (B149229). The reaction is often followed by dehydration to yield the nitrovinyl group. scirp.org The efficiency and stereoselectivity of the Henry reaction can be influenced by the choice of catalyst and reaction conditions, with various base catalysts being employed to optimize yields. scirp.org

The core of this compound's academic significance lies in its versatile reactivity, characteristic of nitro-substituted alkenes. The electron-withdrawing nature of the nitro group renders the vinyl β-carbon electrophilic, making it an excellent Michael acceptor. nih.gov This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds through conjugate addition reactions. For instance, Michael addition of nucleophiles like β-dicarbonyl compounds to substituted nitrostyrenes is a well-documented transformation. niscpr.res.in

Furthermore, the nitrovinyl moiety is a competent dienophile in Diels-Alder reactions, enabling the construction of complex cyclic and bicyclic systems. beilstein-journals.org The stereochemical outcome of these cycloadditions can often be controlled, providing access to a variety of stereoisomers. Research on related β-fluoro-β-nitrostyrenes has demonstrated their utility in synthesizing novel monofluorinated norbornenes. beilstein-journals.org

While specific studies on the biological activity of this compound are not prominent, research on other substituted aryl-2-nitrovinyl derivatives has shown their potential as proteasome inhibitors, with implications for cancer therapy. nih.gov The reactivity of the nitrovinyl group as a Michael acceptor is key to this biological activity. nih.gov

Identification of Unexplored Research Avenues in Dimethylnitrovinyl Chemistry

The chemistry of this compound and its isomers presents several intriguing avenues for future research, building upon the foundational knowledge of nitrovinyl compounds.

Asymmetric Catalysis: A significant area for exploration is the development of enantioselective syntheses of chiral compounds derived from this compound. While the Henry reaction is well-established, the development of catalytic asymmetric versions using chiral catalysts could provide access to enantiomerically enriched products. These chiral building blocks could be valuable in the synthesis of pharmaceuticals and other biologically active molecules. Similarly, asymmetric Michael additions and Diels-Alder reactions using this substrate are largely unexplored.

Investigation of Steric Effects: The presence of two methyl groups ortho to the nitrovinyl substituent in this compound likely imposes significant steric hindrance. A systematic study of how this steric bulk influences the reactivity and selectivity of its reactions, compared to less hindered isomers like 2,4-dimethyl-1-(2-nitrovinyl)benzene, would be a valuable contribution. This could lead to a better understanding of steric control in the reactions of substituted styrenes.

Novel Transformations of the Nitro Group: Beyond its role as an activating group, the nitro group itself can be transformed into a variety of other functional groups, including amines, oximes, and carbonyls. Exploring novel and selective reductions of the nitro group in this compound, potentially in the presence of the vinyl group, could lead to new synthetic methodologies.

Polymerization and Material Science Applications: The vinyl group suggests that this compound could serve as a monomer in polymerization reactions. Research into its polymerization behavior, either through free-radical or controlled polymerization techniques, could lead to the development of novel polymers with unique electronic and physical properties conferred by the nitro and dimethylphenyl groups.

Exploration of Biological Activity: Given that other nitrovinylarenes have shown promise as enzyme inhibitors, a thorough investigation into the biological profile of this compound is warranted. Screening for activity against various biological targets could uncover potential applications in medicinal chemistry.

Outlook for Advanced Chemical Transformations and Methodological Innovations

The future of research on this compound and related compounds will likely be shaped by broader advancements in synthetic chemistry and process technology.

Flow Chemistry: The application of continuous flow technology to the synthesis and subsequent transformations of this compound offers several potential advantages. Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, particularly for highly exothermic or potentially hazardous reactions involving nitro compounds.

Photochemical and Electrochemical Methods: Modern synthetic methods increasingly utilize light and electricity to drive chemical reactions. Investigating the photochemical and electrochemical transformations of this compound could unlock novel reaction pathways. For example, photoinduced cycloadditions or electrochemical reductions could offer alternative and more sustainable synthetic routes compared to traditional thermal methods.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a rapidly growing area in organic synthesis. Exploring the use of enzymes, such as ene-reductases, for the stereoselective reduction of the carbon-carbon double bond in this compound could provide an efficient and environmentally friendly route to chiral nitroalkanes.

Computational Chemistry: In silico studies, using computational tools like Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms, transition states, and stereochemical outcomes of reactions involving this compound. These theoretical studies can guide experimental design and accelerate the discovery of new reactions and catalysts.

By embracing these advanced methodologies, future research on this compound can move beyond fundamental reactivity studies towards the development of highly efficient, selective, and sustainable chemical processes for the synthesis of valuable and complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.